molecular formula C16H14BrNO4S4 B2651080 4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide CAS No. 896348-56-4

4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2651080
CAS No.: 896348-56-4
M. Wt: 492.44
InChI Key: BGZBYECKOLUCEP-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a bromine atom, thiophene rings, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of thiophene derivatives and sulfonamide linkage. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions .

Industrial Production Methods

Industrial production of such complex compounds may involve optimized versions of these synthetic routes, often utilizing catalysts and high-throughput techniques to increase yield and efficiency. The exact industrial methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or proteins, potentially inhibiting their activity. The thiophene rings may also play a role in binding to molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is unique due to its combination of bromine, thiophene rings, and sulfonamide groups

Properties

IUPAC Name

4-bromo-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4S4/c17-12-5-7-13(8-6-12)26(21,22)18-11-15(14-3-1-9-23-14)25(19,20)16-4-2-10-24-16/h1-10,15,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZBYECKOLUCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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